5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol
Description
5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol (CAS: 293737-91-4) is a benzoxazole derivative with the molecular formula C₁₄H₁₂N₂O₂ and a molecular weight of 240.26 g/mol . Its structure consists of a benzooxazole core substituted with a methyl group at position 5 and a phenolic hydroxyl group bearing an amino substituent at position 5 (Figure 1). The compound is characterized by a planar aromatic system, with hydrogen-bonding capabilities from the amino (–NH₂) and hydroxyl (–OH) groups, which influence its intermolecular interactions and solubility .
Properties
IUPAC Name |
5-amino-2-(5-methyl-1,3-benzoxazol-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-8-2-5-13-11(6-8)16-14(18-13)10-4-3-9(15)7-12(10)17/h2-7,17H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNHSHBMAPCZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol typically involves the following steps:
Formation of the Benzooxazole Ring: The benzooxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl halides in the presence of a Lewis acid catalyst.
Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amine precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Key Structural Features:
- 5-Methyl substituent : Enhances lipophilicity and steric bulk.
- 5-Aminophenol moiety: Introduces hydrogen-bond donor/acceptor sites, critical for biological activity and crystallization behavior .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
5-Amino-2-(5-chloro-benzooxazol-2-yl)-phenol (CAS: 22105-55-1)
- Molecular Formula : C₁₃H₉ClN₂O₂.
- Key Differences : The methyl group in the target compound is replaced by a chlorine atom.
- Lipophilicity: Cl (logP ~ 0.71) vs. CH₃ (logP ~ 0.14) increases hydrophobicity, affecting membrane permeability in biological systems .
5-Amino-2-(2-benzothiazolyl)-phenol (CAS: 88877-61-6)
- Molecular Formula : C₁₂H₉N₃OS.
- Key Differences : The benzooxazole oxygen is replaced by a sulfur atom (benzothiazole).
- Impact :
5-Methyl-2-phenylbenzooxazole (CAS: 7420-86-2)
- Molecular Formula: C₁₄H₁₁NO.
- Key Differences: Lacks the amino-phenol substituent.
Pharmacological and Physicochemical Properties
Notes:
- Antimicrobial activity : The chloro analogue’s enhanced activity may stem from increased membrane penetration due to higher lipophilicity .
- Solubility: The amino-phenol group in the target compound improves aqueous solubility compared to non-polar analogues like 5-methyl-2-phenylbenzooxazole .
Crystallographic and Spectroscopic Comparisons
- X-ray diffraction: The target compound’s crystal packing is likely dominated by N–H⋯O and O–H⋯N hydrogen bonds, forming a 2D network, as seen in related aminophenol derivatives .
- FT-IR : Strong absorption bands at ~3350 cm⁻¹ (N–H/O–H stretch) and ~1620 cm⁻¹ (C=N stretch) align with benzoxazole derivatives .
Biological Activity
5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol is a compound of significant interest in biochemical research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer applications. The compound's unique structure, which includes a phenolic group, an amino group, and a benzooxazole moiety, contributes to its reactivity and interaction with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C14H12N2O2
- Molecular Weight : 240.26 g/mol
- Functional Groups :
- Amino group (-NH2)
- Hydroxyl group (-OH)
- Benzooxazole ring
The presence of these functional groups allows for diverse chemical reactivity, including nucleophilic substitutions and hydrogen bonding, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes, receptors, and other proteins. This interaction can modulate their activities, influencing various biochemical pathways such as cell signaling and metabolism.
Potential Molecular Targets
- Enzymes involved in inflammation
- Receptors associated with cancer cell proliferation
- Proteins involved in antimicrobial resistance
Biological Activities
Research indicates that compounds containing the benzooxazole structure exhibit various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of benzooxazole can possess antimicrobial properties. For instance, compounds similar to this compound have demonstrated selective antibacterial activity against Gram-positive bacteria like Bacillus subtilis and antifungal properties against pathogens such as Candida albicans.
Anticancer Activity
The anticancer potential of this compound is supported by findings that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, studies have reported that benzoxazole derivatives can induce apoptosis in breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .
Case Studies and Research Findings
-
Antimicrobial Screening :
A study evaluated several benzoxazole derivatives for their antimicrobial activity. While the overall antibacterial potential was moderate, some compounds showed selective action against Gram-positive bacteria with minimal inhibitory concentrations (MIC) indicating effectiveness .Compound ID MIC (µg/mL) Target Organism 1 32 Bacillus subtilis 2 64 Candida albicans 3 128 Escherichia coli -
Cytotoxicity Assays :
A range of benzoxazole derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives had significantly lower toxicity towards normal cells compared to cancer cells, suggesting a potential therapeutic window .Cell Line IC50 (µM) MCF-7 15.0 ± 1.5 A549 12.0 ± 0.8 PC3 10.0 ± 0.6
Q & A
Q. What are the established synthetic pathways for 5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization of precursor phenolic compounds with substituted benzoxazole moieties. For example, analogous benzoxazole derivatives are synthesized via condensation reactions using reagents like thionyl chloride or methanesulfonyl chloride under basic conditions . Key variables include temperature (60–80°C), solvent polarity (e.g., dichloromethane or ether), and stoichiometry of amine precursors. Yield optimization (e.g., 46–65% in related studies) requires careful control of reaction time and purification via recrystallization or column chromatography .
| Synthesis Example | Conditions | Yield | Reference |
|---|---|---|---|
| Benzoxazole derivative | SOCl₂, DCM, 24h | 65% | |
| ZnCl₂ complexation | Methanol, reflux | 72% |
Q. How is this compound characterized structurally, and what spectral data are critical for validation?
Methodological Answer: Structural confirmation relies on multimodal spectroscopy:
- IR Spectroscopy : Peaks at ~3400 cm⁻¹ (N-H stretch), 1650–1600 cm⁻¹ (C=N benzoxazole), and 1250 cm⁻¹ (C-O-C) .
- NMR :
- ¹H NMR: Aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–2.5 ppm for -CH₃), and NH₂ signals (δ 5.5–6.0 ppm, broad) .
- ¹³C NMR: Benzoxazole carbons (C=N at ~160 ppm, C-O at ~150 ppm) and phenolic carbons (C-OH at ~120 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 267 for C₁₃H₁₁N₂O₂) and fragmentation patterns validate the backbone .
Q. What solvents and pH conditions are optimal for solubilizing this compound in biological assays?
Methodological Answer: The compound exhibits poor aqueous solubility but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol/water mixtures (≥70% ethanol). Buffered solutions at pH 6–8 (e.g., PBS) enhance solubility via deprotonation of the phenolic -OH group (pKa ~9–10). Sonication or heating (40–50°C) may be required for homogeneous dispersion .
Advanced Research Questions
Q. How can design of experiments (DoE) optimize the synthesis and functionalization of this compound?
Methodological Answer: DoE minimizes trial-and-error by statistically modeling variables (e.g., temperature, catalyst loading, solvent ratio). For example, a Central Composite Design (CCD) can identify interactions between reaction time (X₁) and temperature (X₂) to maximize yield. Response surface methodology (RSM) reveals non-linear relationships, enabling predictive optimization . Computational tools like Gaussian or ORCA aid in transition-state analysis for mechanistic insights .
Q. How should researchers resolve contradictions in reported photophysical properties (e.g., fluorescence quantum yield)?
Methodological Answer: Discrepancies often arise from solvent polarity, excitation wavelength, or impurities. Standardize measurements using:
- Solvent Correction : Account for solvatochromism (e.g., red-shifted emission in polar solvents) .
- Reference Standards : Use quinine sulfate (Φ = 0.54 in 0.1M H₂SO₄) for fluorescence quantum yield calibration.
- Purification : HPLC (C18 column, acetonitrile/water gradient) removes fluorescent impurities .
Q. What computational strategies predict the compound’s interactions with metal ions or biomolecules?
Methodological Answer: Density Functional Theory (DFT) calculates binding affinities for metal ions (e.g., Zn²⁺, Cu²⁺) at the benzoxazole-phenolic site. Molecular docking (AutoDock Vina) models protein interactions, focusing on hydrogen bonding (NH₂ and -OH groups) and π-stacking with aromatic residues . MD simulations (AMBER/CHARMM) assess stability of complexes over nanosecond timescales .
Q. What mechanisms underlie its biological activity, and how can structure-activity relationships (SAR) guide derivatization?
Methodological Answer: Analogous benzoxazoles inhibit enzymes (e.g., cytochrome P450) via coordination to heme iron or disrupt DNA via intercalation. SAR studies show:
- Substitution at 5-methyl : Enhances lipophilicity and membrane permeability.
- Amino group modification : Acetylation reduces toxicity but may lower target affinity .
- Metal complexes : ZnCl₂ adducts improve stability and bioavailability .
Data Contradiction Analysis
Q. Why do studies report varying cytotoxicity values (IC₅₀) for this compound?
Methodological Answer: Variability arises from assay conditions:
- Cell lines : Differences in efflux pumps (e.g., P-gp overexpression in MDR cells).
- Exposure time : Short-term (24h) vs. long-term (72h) assays.
- Serum content : Serum proteins (e.g., albumin) bind the compound, reducing free concentration . Normalize data using controls like cisplatin and report % serum in media.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
